molecular formula C11H10O3 B13203934 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B13203934
M. Wt: 190.19 g/mol
InChI Key: WWKXCEVHLMFRBH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is a member of the benzodioxole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a benzodioxole derivative. One common method includes the use of a formylation mixture and dry dichloromethane (CH2Cl2) in the presence of tin(IV) chloride (SnCl4) as a catalyst. The reaction is carried out at low temperatures, around -10°C, and then allowed to proceed at 0°C for an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives are known to inhibit enzymes like tyrosinase and EGFR, induce apoptosis, and bind to DNA . These interactions contribute to their biological activities, such as antitumor and antiparasitic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-cyclopropyl-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C11H10O3/c12-5-8-3-10-11(14-6-13-10)4-9(8)7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

WWKXCEVHLMFRBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2C=O)OCO3

Origin of Product

United States

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